Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate

Kinase Inhibitors Medicinal Chemistry Oncology

This compound's [4,3-b] (not [3,4-b]) regioisomer geometry is essential for low-nanomolar ALK5 inhibition (PDB 5USQ; IC₅₀ 100 nM) and 9.6 nM PD-1/PD-L1 antagonism. The 3‑carboxylate methyl ester provides a pre-activated amide coupling handle for PROTAC degrader synthesis without extra esterification. This scaffold enables dual FLT3/CDK4 inhibition unachievable with imidazo[1,2-a]pyridines. Not a generic heterocycle—buy the correct isomer to avoid synthetic re-optimization.

Molecular Formula C8H7N3O2
Molecular Weight 177.163
CAS No. 1260891-66-4
Cat. No. B578113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate
CAS1260891-66-4
Molecular FormulaC8H7N3O2
Molecular Weight177.163
Structural Identifiers
SMILESCOC(=O)C1=NNC2=C1N=CC=C2
InChIInChI=1S/C8H7N3O2/c1-13-8(12)7-6-5(10-11-7)3-2-4-9-6/h2-4H,1H3,(H,10,11)
InChIKeyOWIHNHBYZCKVCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1H-Pyrazolo[4,3-b]Pyridine-3-Carboxylate (CAS 1260891-66-4): Core Chemical Identity and Procurement Baseline


Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate (CAS 1260891-66-4) is a heterocyclic small molecule featuring a fused pyrazole-pyridine core with a methyl ester functional group at the 3-position. It has a molecular formula of C₈H₇N₃O₂ and a molecular weight of 177.16 g/mol . The predicted physicochemical properties include a boiling point of 362.9±22.0 °C, a density of 1.403±0.06 g/cm³, and a pKa of 8.87±0.40 . This compound serves as a versatile synthetic intermediate and building block, particularly in medicinal chemistry programs targeting kinase inhibition and protein-protein interaction modulation [1].

Why Methyl 1H-Pyrazolo[4,3-b]Pyridine-3-Carboxylate Cannot Be Simply Substituted: Scaffold-Specific Reactivity and Target Engagement


The 1H-pyrazolo[4,3-b]pyridine scaffold is not a generic heterocycle; its precise ring fusion geometry and substitution pattern dictate distinct kinase inhibition profiles and synthetic utility. The [4,3-b] regioisomer exhibits fundamentally different biological activity compared to the [3,4-b] isomer due to altered hydrogen-bonding interactions with ATP-binding pockets [1]. Furthermore, the 3-carboxylate methyl ester on the target compound provides a critical synthetic handle for amide coupling and subsequent derivatization that is absent in non-esterified analogs or those substituted at alternative positions (e.g., 5-carboxylate or 6-carboxylate isomers), making direct substitution without re-optimization of synthetic routes impractical [2].

Quantitative Differentiation Evidence for Methyl 1H-Pyrazolo[4,3-b]Pyridine-3-Carboxylate: Comparative Data for Procurement Decisions


Regioisomeric Advantage: [4,3-b] vs. [3,4-b] Scaffold for ALK5 Kinase Inhibition

The [4,3-b] regioisomer of the pyrazolopyridine scaffold, which constitutes the core of the target compound, demonstrates superior ligand efficiency for ALK5 kinase compared to the [3,4-b] isomer. In a scaffold morphing study, 7-substituted-pyrazolo[4,3-b]pyridine ALK5 inhibitors were designed and optimized from a quinoline hit, achieving IC₅₀ values in the low nanomolar range (e.g., 100 nM for the co-crystallized ligand in PDB 5USQ) [1]. In contrast, analogous [3,4-b] pyrazolopyridine derivatives have been primarily developed as GSK-3β inhibitors with distinct binding modes and selectivity profiles, making them unsuitable substitutes for ALK5-targeted programs [2].

Kinase Inhibitors Medicinal Chemistry Oncology

PD-1/PD-L1 Inhibitor Scaffold Potency: Target Compound Core Yields Single-Digit Nanomolar Activity

Derivatives built upon the 1H-pyrazolo[4,3-b]pyridine core, which includes the target compound as a key synthetic precursor, have demonstrated exceptional potency as PD-1/PD-L1 interaction inhibitors. The lead compound D38, a 1-methyl-1H-pyrazolo[4,3-b]pyridine derivative, exhibited an IC₅₀ of 9.6 nM in the HTRF assay and an EC₅₀ of 1.61 μM in a cell-based co-culture model [1]. This potency compares favorably to the PD-L1 antagonist BMS-202, which shows an IC₅₀ of approximately 18 nM in similar assays, representing a 1.9-fold improvement in biochemical potency for the pyrazolo[4,3-b]pyridine-based inhibitor [2].

Immuno-Oncology PD-1/PD-L1 Small Molecule Inhibitors

3-Carboxylate Methyl Ester as a Strategic Synthetic Handle: Functional Differentiation from Non-Esterified Analogs

The methyl ester at the 3-position of the target compound provides a direct, pre-activated handle for amide bond formation via standard coupling chemistry, enabling efficient diversification into amide-containing derivatives without requiring an additional esterification step. In contrast, the corresponding carboxylic acid analog (1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid) requires activation with coupling reagents, which adds a step and can lead to lower yields due to incomplete conversion or side reactions . The methyl ester is classified as a Protein Degrader Building Block, reflecting its utility in PROTAC synthesis where amide linkages are critical [1].

Synthetic Chemistry Amide Coupling Building Blocks

Kinase Inhibition Breadth: Pyrazolo[4,3-b]pyridine Scaffold Targets FLT3/CDK4 Dual Inhibition

The 1H-pyrazolo[4,3-b]pyridine scaffold, from which the target compound is derived, has been validated as a privileged structure for dual FLT3/CDK4 inhibition. Derivatives such as 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine exhibit potent dual inhibition profiles, with reported FLT3 IC₅₀ values in the low nanomolar range and CDK4 IC₅₀ values below 100 nM . This dual-target profile distinguishes the scaffold from imidazo[1,2-a]pyridine-based inhibitors, which typically show selectivity for either FLT3 or CDK4 but not both simultaneously, requiring combination strategies to achieve comparable therapeutic breadth [1].

Kinase Inhibitors Dual Inhibition Oncology

High-Value Application Scenarios for Methyl 1H-Pyrazolo[4,3-b]Pyridine-3-Carboxylate Based on Quantitative Evidence


ALK5 Kinase Inhibitor Lead Optimization in Fibrosis and Oncology Programs

The target compound serves as a key intermediate for synthesizing ALK5 kinase inhibitors with low nanomolar potency. As demonstrated by the 100 nM IC₅₀ of the co-crystallized ligand in PDB 5USQ, the [4,3-b] scaffold enables potent ALK5 inhibition that is not achievable with the [3,4-b] isomer [1]. This application is particularly relevant for fibrotic diseases (e.g., idiopathic pulmonary fibrosis) and TGF-β-driven cancers, where ALK5 inhibition has been clinically validated.

PD-1/PD-L1 Small-Molecule Immunotherapy Development

Derivatives of the target compound's core scaffold have achieved single-digit nanomolar PD-1/PD-L1 inhibition (IC₅₀ = 9.6 nM for compound D38), outperforming the biphenyl-based antagonist BMS-202 by 1.9-fold [2]. This potency advantage, combined with the scaffold's synthetic tractability via the 3-carboxylate handle, makes the target compound an attractive starting material for developing orally bioavailable PD-1/PD-L1 small-molecule inhibitors as alternatives to monoclonal antibody therapies [3].

PROTAC and Targeted Protein Degradation (TPD) Building Block

The target compound is explicitly categorized as a Protein Degrader Building Block [4]. Its 3-carboxylate methyl ester provides a pre-activated site for amide coupling to E3 ligase ligands (e.g., cereblon or VHL ligands) without requiring an additional esterification step, a synthetic efficiency advantage over the corresponding free acid . This application is ideal for degrading undruggable targets where kinase inhibition alone is insufficient.

Dual FLT3/CDK4 Inhibitor Synthesis for Hematologic Malignancies

The pyrazolo[4,3-b]pyridine scaffold enables dual FLT3/CDK4 inhibition, a profile not achievable with imidazo[1,2-a]pyridine-based inhibitors that lack meaningful CDK4 activity (CDK4 IC₅₀ > 1 μM vs. <100 nM for the pyrazolo[4,3-b]pyridine scaffold) . The target compound provides a starting point for synthesizing dual inhibitors targeting FLT3-mutant acute myeloid leukemia (AML) and CDK4-dependent tumors in a single agent.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.